molecular formula C11H8N2O2 B1584840 3-(4-Nitrophenyl)pyridine CAS No. 4282-46-6

3-(4-Nitrophenyl)pyridine

Cat. No. B1584840
Key on ui cas rn: 4282-46-6
M. Wt: 200.19 g/mol
InChI Key: DKWZMBYPPLMXQO-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

To a solution of H2SO4 (6 mL) cooled in an ice bath to 0° C. was added 3-phenylpyridine (1.0 g, 6.4 mmol). The orange-red solution was vigorously stirred while HNO3 (1 mL) was slowly added dropwise to give a cloudy light yellow solution. After stirring at room temperature for 20 min the solution was carefully poured into a beaker filled with ice (200 g). The solution was neutralized with 20% NaOH to give a cloudy white suspension which was extracted with EtOAc (3×150 mL). The organic layers were combined, washed with brine (2×50 mL), dried (NaSO4) and concentrated in vacuo to give the desired product (1.2 g, 99%) as a light yellow solid. Data for 3-(4-nitrophenyl)pyridine: Rf=0.47 (silica gel, methanol/CHCl3, 5/95); 1H NMR (400 MHz, acetone-d6) 8.99 (s, 1H), 8.67 (s, 1H), 8.37 (d, J=7.0, 2H), 8.18 (m, 1H), 8.02 (d, J=7.0, 2H), 7.53 (m, 1H).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]1([C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[N+:18]([O-])([OH:20])=[O:19].[OH-].[Na+]>>[N+:18]([C:9]1[CH:8]=[CH:7][C:6]([C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[CH:11][CH:10]=1)([O-:20])=[O:19] |f:3.4|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC=CC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 min the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
CUSTOM
Type
CUSTOM
Details
to give a cloudy light yellow solution
ADDITION
Type
ADDITION
Details
was carefully poured into a beaker
CUSTOM
Type
CUSTOM
Details
to give a cloudy white suspension which
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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